3-Bromo-4'-fluorobiphenyl
Overview
Description
3-Bromo-4’-fluorobiphenyl is an organic compound with the molecular formula C12H8BrF. It is a biphenyl derivative where one phenyl ring is substituted with a bromine atom at the third position and the other phenyl ring is substituted with a fluorine atom at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4’-fluorobiphenyl typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst. The general reaction conditions include:
Reagents: 3-bromophenylboronic acid, 4-fluoroiodobenzene
Catalyst: Palladium(II) acetate
Base: Potassium carbonate
Solvent: Tetrahydrofuran
Temperature: 80-100°C
Time: 12-24 hours.
Industrial Production Methods: In an industrial setting, the production of 3-Bromo-4’-fluorobiphenyl may involve similar synthetic routes but on a larger scale with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4’-fluorobiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form biphenyl derivatives with additional functional groups.
Reduction Reactions: The bromine and fluorine atoms can be reduced to form biphenyl or other derivatives.
Common Reagents and Conditions:
Substitution: Sodium amide in liquid ammonia for amination.
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in ether.
Major Products:
Substitution: 3-Amino-4’-fluorobiphenyl
Oxidation: 3-Bromo-4’-fluorobiphenyl-2-carboxylic acid
Reduction: Biphenyl.
Scientific Research Applications
3-Bromo-4’-fluorobiphenyl is utilized in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals due to its unique structural properties.
Industry: As an intermediate in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-4’-fluorobiphenyl involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes .
Comparison with Similar Compounds
- 4-Fluorobiphenyl
- 3-Bromobiphenyl
- 4-Bromo-4’-fluorobiphenyl
Comparison: 3-Bromo-4’-fluorobiphenyl is unique due to the presence of both bromine and fluorine substituents, which confer distinct electronic and steric properties. Compared to 4-Fluorobiphenyl, it has an additional bromine atom that can participate in further chemical modifications. Compared to 3-Bromobiphenyl, the fluorine atom provides increased stability and reactivity. 4-Bromo-4’-fluorobiphenyl, while similar, has the bromine and fluorine atoms on the same phenyl ring, leading to different chemical behavior and applications .
Properties
IUPAC Name |
1-bromo-3-(4-fluorophenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrF/c13-11-3-1-2-10(8-11)9-4-6-12(14)7-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QATHBEJSFHQDCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373666 | |
Record name | 3-Bromo-4'-fluorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10540-35-9 | |
Record name | 3-Bromo-4'-fluorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-4'-fluorobiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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